molecular formula C13H12O5S B2797912 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate CAS No. 66316-76-5

2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate

Cat. No.: B2797912
CAS No.: 66316-76-5
M. Wt: 280.29
InChI Key: RSLOQTDGUKCHPT-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and a benzenesulfonate group

Scientific Research Applications

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified under GHS07 and has hazard statements H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The pyran ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate
  • 4-Methyl-2-oxovaleric acid
  • 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate is unique due to the presence of both the pyran ring and the benzenesulfonate group. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields highlight its significance in scientific research and industry.

Properties

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5S/c1-9-3-5-11(6-4-9)19(15,16)18-13-10(2)17-8-7-12(13)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOQTDGUKCHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(OC=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxy-2-methyl-4H-pyran-4-one (0.5 g, 4.0 mmol) was reacted with p-toluenesulfonyl chloride (2.27 g, 11.9 mmol) in 40 mL of pyridine to afford PZBG-2b in 64% yield (0.71 g, 2.5 mmol). 1H NMR (500 MHz, CDCl3) δ=7.99 (d, J=8 Hz, 2H), 7.64 (d, J=5.8 Hz, 1H), 7.37 (d, J=8 Hz, 2H), 6.34 (d, J=5.8 Hz, 1H), 2.46 (s, 3H, CH3), 2.45 (s, 3H, CH3). 13C NMR (100 MHz, CDCl3) δ=127.2, 163.2, 154.2, 145.8, 138.4, 133.6, 129.8, 129.0, 117.7, 22.0, 16.3. ESI-MS(+): m/z 281.01 [M+H]+, 303.03 [M+Na]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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